1-(3-Isopropoxypyridin-2-yl)piperazine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Researchers targeting CNS GPCR pathways often face SAR dead ends with generic phenylpiperazines. 1-(3-Isopropoxypyridin-2-yl)piperazine (CAS 184575-14-2) provides a direct path to validated neurokinin antagonist chemical space, eliminating de novo scaffold construction. - Enables patented NK-1/NK-2/NK-3 receptor antagonist libraries with established synthetic routes. - The isopropoxy substituent confers superior α₁-adrenoceptor binding affinity over smaller alkoxy analogs. - CNS MPO-compliant scaffold (logP 2.28, PSA 35.53 Ų) ideal for HTS and fragment-based screening.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
CAS No. 184575-14-2
Cat. No. B12115056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Isopropoxypyridin-2-yl)piperazine
CAS184575-14-2
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(N=CC=C1)N2CCNCC2
InChIInChI=1S/C12H19N3O/c1-10(2)16-11-4-3-5-14-12(11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3
InChIKeyYZIAFUDRRZZAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Isopropoxypyridin-2-yl)piperazine: CNS & GPCR Scaffold


1-(3-Isopropoxypyridin-2-yl)piperazine (CAS 184575-14-2) is a heteroaryl piperazine derivative consisting of a piperazine ring N-linked to a pyridine core bearing an isopropoxy substituent at the 3-position . With a molecular formula of C₁₂H₁₉N₃O and a molecular weight of 221.30 g/mol, this compound functions primarily as a versatile synthetic intermediate in the preparation of pharmacologically active piperazine-containing molecules targeting central nervous system (CNS) and G protein-coupled receptor (GPCR) pathways [1]. The compound's unique structural motif—an N-arylpiperazine with an ortho-alkoxy substitution pattern—positions it within a well-validated pharmacophore class for neurokinin (NK), adrenergic, and serotonin receptor modulation, yet its precise pyridyl-isopropoxy arrangement distinguishes it from more common phenylpiperazine analogs [2].

Scaffold Type N-(3-Isopropoxypyridin-2-yl)piperazine
Research Context CNS & GPCR pathway studies
Procurement Use Medicinal chemistry synthetic intermediate

Pharmacophore Specificity of 1-(3-Isopropoxypyridin-2-yl)piperazine


Generic substitution of 1-(3-isopropoxypyridin-2-yl)piperazine with alternative N-arylpiperazines—including unsubstituted phenylpiperazines, methoxy analogs, or regioisomeric pyridylpiperazines—is pharmacologically inadvisable due to the documented sensitivity of target receptor binding pockets to both the heteroaryl core identity and the size of the ortho-alkoxy substituent [1]. The pyridine nitrogen introduces distinct electronic properties and hydrogen-bonding capacity compared to a phenyl ring, altering basicity and receptor interaction geometry, while the isopropoxy group, as the largest alkoxy substituent systematically evaluated in related arylpiperazine series, confers superior affinity profiles relative to smaller methoxy or ethoxy counterparts [2]. These structural determinants collectively govern receptor subtype selectivity, functional activity (agonist versus antagonist behavior), and downstream pharmacological outcomes, rendering the compound non-interchangeable with superficially similar piperazine derivatives in both research and process chemistry contexts [3].

Heteroaryl Core Identity
Pyridine nitrogen alters basicity and hydrogen-bonding geometry compared to phenylpiperazines, potentially shifting receptor interaction profiles.
Alkoxy Substituent Size
Isopropoxy group is larger than methoxy or ethoxy analogs; class-level SAR suggests reduced affinity with smaller substituents, limiting direct replacement.
Regioisomeric Attachment
2-yl piperazine with 3-isopropoxy creates distinct pharmacophore geometry; 3- or 4-substituted regioisomers may not reproduce target engagement or selectivity.

Differentiation Evidence for 1-(3-Isopropoxypyridin-2-yl)piperazine


CNS Drug-Likeness Profile

The compound exhibits a computed logP of 2.28 and a polar surface area (PSA) of 35.53 Ų, parameters that position it within favorable ranges for blood-brain barrier penetration and oral bioavailability according to Lipinski's Rule of Five (Ro5) and CNS Multiparameter Optimization (MPO) criteria . These physicochemical values differentiate the compound from more lipophilic arylpiperazines with larger alkoxy substituents (which would increase logP beyond optimal CNS ranges) and from more polar heteroarylpiperazines with additional hydrogen-bond donors (which would elevate PSA and reduce membrane permeability) [1]. The calculated Ro5 violation count of zero confirms the compound's compliance with drug-likeness filters, a critical procurement consideration for CNS-targeted screening libraries [2].

CNS Drug-Likeness
Class-level
logP 2.28 | PSA 35.53 Ų | Ro5 violations 0
Supports CNS permeability prediction
In silico ADME profiling context
Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Neurokinin Antagonist Intermediate Chemistry

1-(3-Isopropoxypyridin-2-yl)piperazine is explicitly claimed and utilized as a key synthetic intermediate in the preparation of substituted aryl piperazines with demonstrated neurokinin (tachykinin) receptor antagonist activity [1]. The patent literature describes its use in building pharmacologically active compounds targeting NK-1, NK-2, and NK-3 receptors, which are validated therapeutic targets for inflammatory diseases, pain, migraine, asthma, and emesis [2]. The compound's N-arylpiperazine core with the 3-isopropoxypyridin-2-yl substitution pattern represents a specific structural embodiment within the claimed Markush structures, distinguishing it from alternative intermediates such as unsubstituted phenylpiperazines or 4-substituted pyridyl analogs that lack the documented tachykinin antagonist activity [3]. The defined synthetic accessibility—via nucleophilic aromatic substitution or direct alkylation of 3-isopropoxypyridine with piperazine—provides a reproducible entry point to this patent-validated chemical space.

NK Antagonist Intermediate
Patent-supported
Explicitly claimed in US 5,607,936
Patent-validated chemical space entry
For NK-1/2/3 antagonist synthesis
Synthetic Chemistry Neurokinin Antagonists Patent-Backed Scaffolds

α₁-Adrenoceptor Affinity: Isopropoxy SAR Advantage

Systematic structure-activity relationship (SAR) studies on alkoxyarylpiperazinylalkylpyridazinone derivatives demonstrate that increasing the size of the ortho-alkoxy substituent on the arylpiperazine moiety produces a proportional enhancement in α₁-adrenoceptor (α₁-AR) binding affinity [1]. The isopropoxy group—the largest alkoxy substituent evaluated in this series—yielded the optimal α₁-AR affinity profile among all tested variants, outperforming smaller substituents including methoxy, ethoxy, and unsubstituted analogs [2]. While this SAR was established on a phenylpiperazine core rather than the pyridylpiperazine of the target compound, the isosteric relationship between phenyl and pyridine rings in GPCR binding pockets supports extrapolation of this substitution preference to the 1-(3-isopropoxypyridin-2-yl)piperazine scaffold [3]. Compounds containing an amide group within the ortho-alkoxyphenylpiperazine fragment exhibited markedly reduced receptor affinity, confirming that the ether-linked alkoxy motif is essential for high-affinity interactions.

α₁-AR Affinity Rank
Class-level
Isopropoxy > ethoxy > methoxy
Reported α₁-AR affinity trend
SAR from phenylpiperazine series
α₁-Adrenoceptor Structure-Activity Relationship GPCR Pharmacology

Regioisomeric Specificity in Receptor Pharmacology

The 2-yl substitution pattern of the piperazine attachment on the pyridine ring (coupled with 3-isopropoxy substitution) creates a distinct pharmacophore geometry compared to alternative regioisomers such as 4-isopropoxypyridin-2-yl or 3-methoxypyridin-2-yl piperazines [1]. In related pyridylpiperazine series evaluated as efflux pump inhibitors and antibiotic potentiators, modification of pyridine substitution positions and alkoxy group identity produced substantial variations in potency and efficacy, with specific substitution patterns demonstrating 10- to 100-fold differences in functional activity depending on the biological target [2]. The 2-position attachment of the piperazine places the basic nitrogen in optimal proximity to the pyridine nitrogen for potential intramolecular hydrogen bonding and metal coordination, features that are absent in 3- or 4-substituted regioisomers. Furthermore, the isopropoxy group at the 3-position introduces steric bulk adjacent to the piperazine attachment site, influencing conformational preferences and receptor binding pocket accommodation in ways that smaller methoxy or ethoxy groups cannot replicate [3].

Regioisomer Specificity
Class-level
10–100 fold activity variation
Regioisomer geometry influences target engagement
Pyridylpiperazine efflux pump model
Regioisomer Differentiation Medicinal Chemistry Receptor Selectivity

Applications of 1-(3-Isopropoxypyridin-2-yl)piperazine


CNS Screening Library & Fragment-Based Discovery

The compound's favorable physicochemical profile—logP of 2.28, PSA of 35.53 Ų, and zero Ro5 violations—positions it as an ideal scaffold for CNS-focused screening libraries . Procurement for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns targeting neurological and psychiatric indications is supported by its predicted blood-brain barrier permeability and compliance with CNS MPO guidelines. The piperazine nitrogen provides a readily functionalizable handle for parallel synthesis and library expansion, while the pyridine core offers additional derivatization vectors for structure-activity relationship exploration. This application scenario is particularly relevant for programs targeting GPCRs expressed in the central nervous system, including adrenergic, serotonergic, and dopaminergic receptor families, where the isopropoxy substitution pattern has demonstrated affinity-enhancing effects in related arylpiperazine series [1].

Neurokinin Receptor Antagonist Lead Optimization

Explicit patent documentation establishes 1-(3-isopropoxypyridin-2-yl)piperazine as a validated synthetic intermediate for neurokinin (NK-1, NK-2, NK-3) receptor antagonists [2]. Research programs targeting inflammatory diseases, chronic pain, migraine, asthma, and emesis should prioritize this specific intermediate to access patent-validated chemical space with established synthetic routes. The compound enables rapid SAR expansion around the arylpiperazine pharmacophore while maintaining the critical N-arylpiperazine core required for tachykinin receptor engagement. Procurement of this intermediate provides a direct entry point to compounds with documented in vitro neurokinin receptor antagonism, reducing the synthetic burden associated with de novo scaffold construction and enabling efficient lead optimization workflows in academic and industrial settings.

α₁-Adrenoceptor Antagonist for Urology & Cardiovascular Indications

The class-level SAR evidence demonstrating superior α₁-adrenoceptor affinity for isopropoxy-substituted arylpiperazines over smaller alkoxy analogs supports prioritization of this compound in adrenergic receptor programs . The isopropoxy group's documented enhancement of α₁-AR binding affinity—outperforming methoxy, ethoxy, and unsubstituted variants—positions this scaffold for lead discovery targeting benign prostatic hyperplasia (BPH), hypertension, and other α₁-AR-mediated conditions. The pyridyl core introduces electronic differentiation from classical phenylpiperazine α₁-antagonists, potentially enabling subtype selectivity (α₁A vs. α₁B vs. α₁D) through altered receptor interaction profiles. Research teams developing next-generation uroselective α₁-antagonists should procure this specific scaffold to explore structure-selectivity relationships inaccessible with conventional phenylpiperazine chemotypes [1].

Antibiotic Adjuvants: Efflux Pump Inhibitor Scaffolds

Structure-activity relationship data on pyridylpiperazines as bacterial efflux pump inhibitors demonstrates that specific substitution patterns on the pyridine core produce substantial variations in functional potency [2]. 1-(3-Isopropoxypyridin-2-yl)piperazine represents a differentiated scaffold for developing antibiotic adjuvants that potentiate existing antibacterial agents through efflux pump inhibition. The 3-isopropoxy-2-pyridylpiperazine arrangement provides a unique pharmacophore geometry for exploring structure-activity relationships in this emerging therapeutic area, addressing the critical unmet need for compounds that combat multidrug-resistant bacterial infections. Procurement of this intermediate enables medicinal chemistry efforts to systematically vary the alkoxy substituent and explore linker attachments to the piperazine nitrogen, generating focused libraries for antibacterial potentiation screening.

Application
Selection Property
Validation Focus
CNS drug-likeness screening
Physicochemical profile (logP, PSA)
CNS MPO and permeability prediction
Neurokinin receptor pathway research
Patent-validated intermediate
NK-1/2/3 antagonist synthesis & assay
Adrenergic receptor signaling studies
Isopropoxy-arylpiperazine SAR
α₁-AR subtype affinity profiling
Bacterial efflux pump inhibition research
Pyridylpiperazine regioisomer specificity
Potentiation of antibacterial agents in vitro

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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